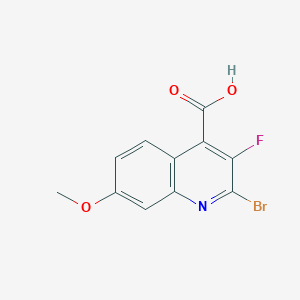
1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It features a thiophene ring substituted with a tert-butylphenyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenyl and 2-chlorothiophene.
Formation of Intermediate: The intermediate compound is formed by reacting 4-tert-butylphenyl with 2-chlorothiophene under specific conditions.
Final Product Formation: The intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylacetophenone: Shares the tert-butylphenyl group but lacks the thiophene ring and chlorine atom.
2-Chlorothiophene: Contains the thiophene ring and chlorine atom but lacks the tert-butylphenyl group.
Uniqueness
1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the tert-butylphenyl group and the chlorothiophene moiety makes it distinct from other related compounds.
Properties
Molecular Formula |
C16H17ClOS |
|---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
1-[5-(4-tert-butylphenyl)-4-chlorothiophen-2-yl]ethanone |
InChI |
InChI=1S/C16H17ClOS/c1-10(18)14-9-13(17)15(19-14)11-5-7-12(8-6-11)16(2,3)4/h5-9H,1-4H3 |
InChI Key |
ZXBLBBLQVWSYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)C2=CC=C(C=C2)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


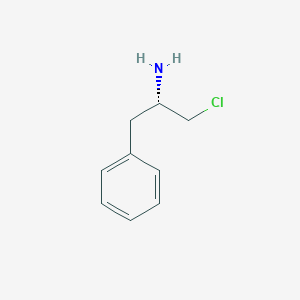
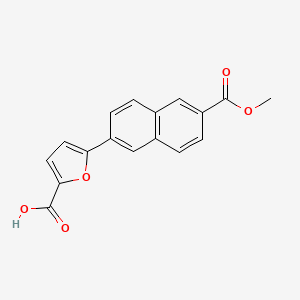
![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11834376.png)

![8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11834385.png)
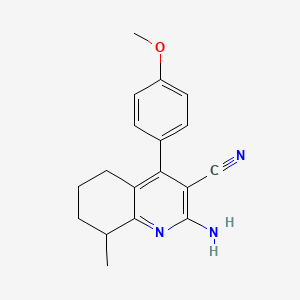
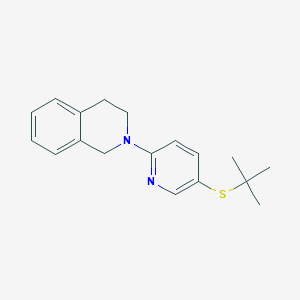

![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)

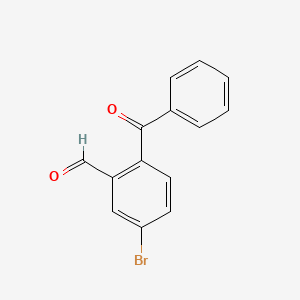

![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)
